molecular formula C17H20ClNO B1389342 N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040688-07-0

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine

Cat. No.: B1389342
CAS No.: 1040688-07-0
M. Wt: 289.8 g/mol
InChI Key: ZADWWWCYWBZKMR-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chloro-substituted phenyl group and a methyl-phenoxypropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3-methylphenol.

    Formation of Intermediate: The 3-methylphenol is first converted to 3-methylphenoxypropyl bromide through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    N-Alkylation: The intermediate 3-methylphenoxypropyl bromide is then reacted with 3-chloro-2-methylaniline in the presence of a base like sodium hydride or potassium tert-butoxide to form the desired amine.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups if present.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-N-[2-(4-methyl-phenoxy)propyl]amine: Similar structure with a different position of the methyl group on the phenoxy ring.

    N-(3-Chloro-2-methylphenyl)-N-[2-(2-methyl-phenoxy)propyl]amine: Similar structure with the methyl group on the ortho position of the phenoxy ring.

Uniqueness

N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is unique due to the specific positioning of the chloro and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with biological targets or different chemical behavior compared to its analogs.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-6-4-7-15(10-12)20-13(2)11-19-17-9-5-8-16(18)14(17)3/h4-10,13,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWWWCYWBZKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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